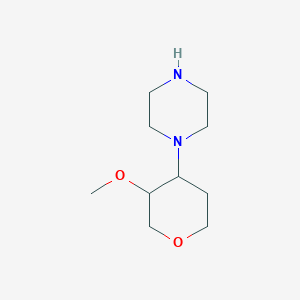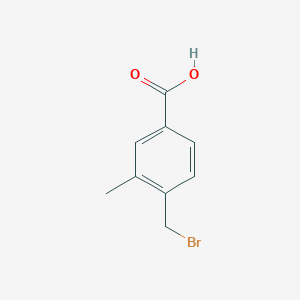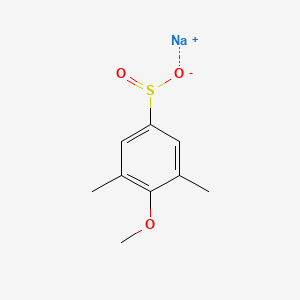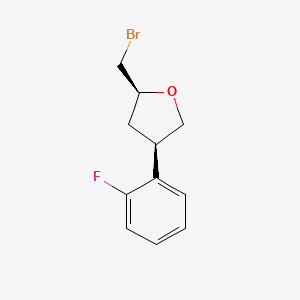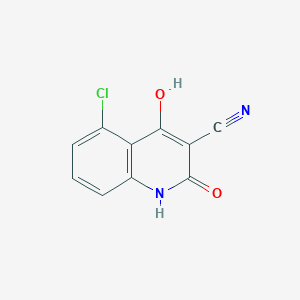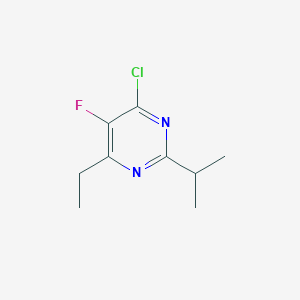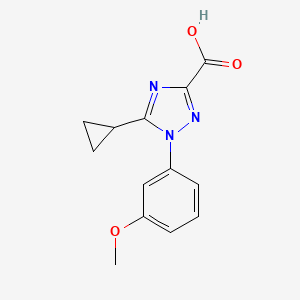
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered heterocyclic compounds containing one oxygen atom. This particular compound features an iodomethyl group and a methoxyphenyl group, which can impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane precursor and reagents to introduce the iodomethyl and methoxyphenyl groups.
Reaction Conditions: The reactions may involve halogenation, etherification, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The methoxyphenyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: The compound may find applications in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of iodomethyl.
(2S,5R)-2-(Chloromethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a chloromethyl group.
(2S,5R)-2-(Hydroxymethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can impart unique reactivity compared to its bromine, chlorine, or hydroxyl analogs. This can influence its chemical behavior, making it suitable for specific applications where iodine’s properties are advantageous.
Eigenschaften
Molekularformel |
C13H17IO2 |
|---|---|
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
(2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
JSVIJXMNKNWDOA-AAEUAGOBSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CI |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CCC(OC2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
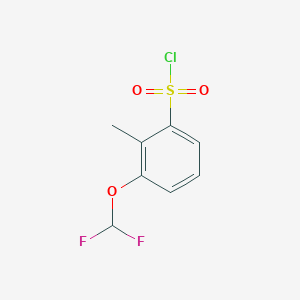
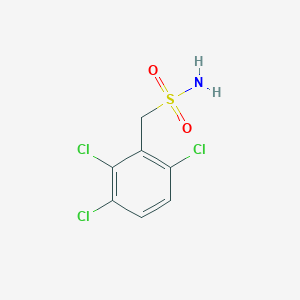

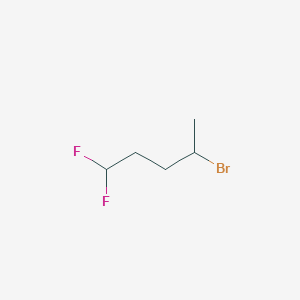
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)
